![molecular formula C19H24N2O3S B5720513 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as NSC745887, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to exhibit anticancer properties in various preclinical studies.
Mechanism of Action
Further studies are needed to fully understand the mechanism of action of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide and its effects on cancer cells.
In conclusion, 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is a small molecule that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its selective inhibitory effect on CAIX activity and low toxicity in normal cells make it an attractive candidate for further research. Future studies could lead to the development of new cancer therapies that could improve patient outcomes.
Advantages and Limitations for Lab Experiments
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the cell membrane and reach its target. It has also been shown to have good stability in vitro. However, 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare stock solutions. It also has a short half-life in vivo, which can limit its efficacy in animal studies.
Future Directions
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some possible future directions for research include:
1. Combination therapy: 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be used in combination with other anticancer agents to enhance its efficacy.
2. Clinical trials: 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be tested in clinical trials to determine its safety and efficacy in humans.
3. Structural modification: The structure of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be modified to improve its solubility and half-life.
4.
Synthesis Methods
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as triethylamine. This results in the formation of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide. The second step involves the purification of the crude product using column chromatography. The third step involves the recrystallization of the purified product using a suitable solvent such as ethanol.
Scientific Research Applications
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anticancer properties in various preclinical studies. 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-methyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-8-19(9-7-16)25(22,23)20-14-17-4-2-3-5-18(17)15-21-10-12-24-13-11-21/h2-9,20H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODAXLSQXKKUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.